molecular formula C13H20N2O4S2 B12931294 4-(Azocan-1-ylsulfonyl)benzenesulfonamide CAS No. 55619-40-4

4-(Azocan-1-ylsulfonyl)benzenesulfonamide

Cat. No.: B12931294
CAS No.: 55619-40-4
M. Wt: 332.4 g/mol
InChI Key: OISQRYDZJPJBOM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azocan-1-ylsulfonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with azocane-1-sulfonamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Azocan-1-ylsulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(Azocan-1-ylsulfonyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, preventing the hydration of carbon dioxide. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azocan-1-ylsulfonyl)benzenesulfonamide is unique due to the presence of the azocane ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain enzymes and increases its stability under various conditions .

Properties

CAS No.

55619-40-4

Molecular Formula

C13H20N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(azocan-1-ylsulfonyl)benzenesulfonamide

InChI

InChI=1S/C13H20N2O4S2/c14-20(16,17)12-6-8-13(9-7-12)21(18,19)15-10-4-2-1-3-5-11-15/h6-9H,1-5,10-11H2,(H2,14,16,17)

InChI Key

OISQRYDZJPJBOM-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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